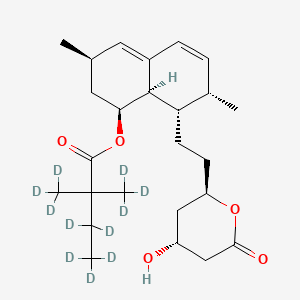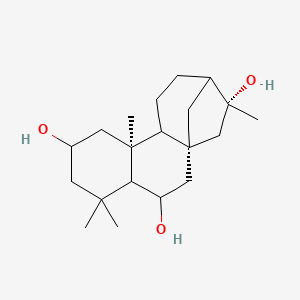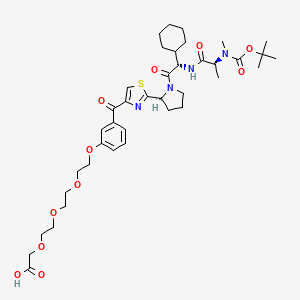
ent-Florfenicol Amine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol Amine-d3: is a deuterium-labeled derivative of Florfenicol Amine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol Amine-d3 involves the deuteration of Florfenicol Amine. The process typically includes the following steps:
Deuteration: Florfenicol Amine is subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Florfenicol Amine are treated with deuterium gas in specialized reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine derivatives.
Substitution Products: Various substituted amine compounds.
Applications De Recherche Scientifique
ent-Florfenicol Amine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to understand the behavior of Florfenicol Amine in different chemical environments.
Biology: Employed in metabolic studies to track the distribution and breakdown of Florfenicol Amine in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Florfenicol Amine.
Mécanisme D'action
The mechanism of action of ent-Florfenicol Amine-d3 is similar to that of Florfenicol Amine. It works by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and reproduction of bacteria. This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Florfenicol: A fluorinated derivative of thiamphenicol with a broad-spectrum antibacterial profile.
Thiamphenicol: A synthetic antibiotic similar to chloramphenicol but with a broader spectrum of activity.
Chloramphenicol: An antibiotic used to treat a variety of bacterial infections.
Uniqueness of ent-Florfenicol Amine-d3: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances its stability and allows for more precise tracking in pharmacokinetic and metabolic studies. The deuterium atoms also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C10H14FNO3S |
|---|---|
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-2,3,3-trideuterio-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i6D2,9D |
Clé InChI |
XLSYLQDVLAXIKK-SFUNZEOWSA-N |
SMILES isomérique |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)




![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)



